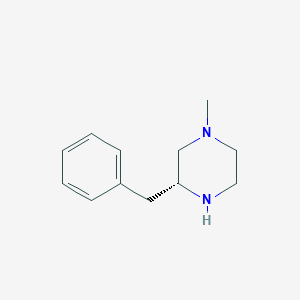

(R)-3-Benzyl-1-methyl-piperazine

Description

Significance of Chiral Heterocycles in Organic Synthesis

Chiral heterocycles are cyclic compounds containing at least one atom other than carbon within the ring structure and possessing a non-superimposable mirror image. numberanalytics.comnumberanalytics.com This property of chirality is fundamental in many biological processes, as living systems are themselves inherently chiral. numberanalytics.comstudysmarter.co.uknih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological and chemical properties, making the synthesis of enantiomerically pure heterocycles a critical endeavor in modern organic synthesis. numberanalytics.comnumberanalytics.com These compounds are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Overview of Piperazine (B1678402) Scaffold in Advanced Chemical Structures

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a highly valued scaffold in the design of new chemical entities. benthamdirect.comthieme-connect.comresearchgate.net Its flexible core structure allows for extensive chemical modification, making it a versatile building block for creating diverse and complex molecules. benthamdirect.com The piperazine moiety is a common feature in a wide array of commercially available drugs and is known to be a "privileged structure" in drug discovery. researchgate.netnih.govbenthamdirect.com This is due to its favorable properties, including water solubility and the ability to modulate the pharmacokinetic profile of a drug candidate. researchgate.netbenthamdirect.com Derivatives of piperazine have shown a broad spectrum of biological activities. benthamdirect.comresearchgate.net

Specific Focus on Stereochemistry of Substituted Piperazines

The introduction of substituents onto the piperazine ring can create one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry of substituted piperazines plays a pivotal role in their interaction with biological targets. numberanalytics.com Different stereoisomers of a piperazine derivative can exhibit vastly different pharmacological activities and metabolic profiles. numberanalytics.com Therefore, the ability to synthesize stereochemically pure piperazines is of paramount importance. acs.orgnih.govacs.org Methodologies for the stereospecific synthesis of highly substituted piperazines are an active area of research, often employing techniques like asymmetric catalysis and the use of chiral auxiliaries to achieve high levels of stereoselectivity. acs.orgnih.govacs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-benzyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for R 3 Benzyl 1 Methyl Piperazine

Retrosynthetic Analysis for Enantioselective Pathways

A retrosynthetic analysis of (R)-3-Benzyl-1-methyl-piperazine reveals several potential disconnection points, leading to various enantioselective synthetic strategies. The primary challenge lies in establishing the stereocenter at the C3 position.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests three main approaches:

Starting from a chiral pool: Utilizing a readily available chiral molecule, such as (R)-phenylalanine, that already possesses the desired stereochemistry at the carbon atom that will become C3.

Asymmetric cyclization: Forming the piperazine (B1678402) ring in a way that diastereoselectively or enantioselectively creates the chiral center at C3.

Stereoselective reduction or derivatization: Introducing the benzyl (B1604629) group and then creating the chiral center through a stereoselective reduction of a prochiral intermediate, such as a piperazinone or a tetrahydropyrazine.

These conceptual pathways form the basis for the specific synthetic routes discussed in the following sections.

Enantioselective Synthetic Routes

A common and effective strategy for synthesizing chiral piperazines is to start from optically pure amino acids. mdpi.comclockss.org For the synthesis of this compound, (R)-phenylalanine is the logical and readily available chiral precursor.

A potential synthetic sequence starting from (R)-phenylalanine could involve the following key steps:

Reduction of the carboxylic acid: The carboxylic acid group of N-protected (R)-phenylalanine is reduced to a primary alcohol.

Conversion to a diamine: The amino alcohol is then converted into a 1,2-diamine. This can be achieved through various methods, such as conversion of the alcohol to a leaving group followed by substitution with an amino group equivalent, or through a Mitsunobu reaction.

Ring formation: The resulting chiral 1-benzyl-ethane-1,2-diamine can then be cyclized with a two-carbon electrophile to form the piperazine ring.

N-methylation: The final step involves the selective methylation of the N1 nitrogen.

Asymmetric cyclization represents another powerful tool for the enantioselective synthesis of piperazines. nih.govresearchgate.net These methods involve the formation of the heterocyclic ring in a manner that controls the stereochemistry of the newly formed chiral center.

One such approach involves the intramolecular cyclization of a suitably substituted acyclic precursor. For instance, a chiral diamine can be reacted with a bifunctional electrophile, where the cyclization step proceeds with high diastereoselectivity due to the influence of the existing stereocenter.

Another strategy is the use of catalytic asymmetric cyclization. For example, a palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize enantioenriched piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.gov While not directly applied to this compound, this methodology showcases the potential of transition-metal catalysis in constructing chiral piperazine cores.

This approach involves the creation of a prochiral intermediate, which is then reduced stereoselectively to introduce the desired chirality. A common intermediate is a 3-benzyl-1-methyl-piperazin-2-one.

A plausible route is outlined in a patent for the synthesis of 1-methyl-3-phenylpiperazine (B26559), which can be adapted by using appropriate starting materials. google.com The key steps would be:

Formation of a piperazinone: Condensation of an appropriate N-benzylated amino acid derivative with an N-methylethanolamine equivalent would yield a 4-benzyl-1-methyl-2-oxo-3-benzylpiperazine.

Stereoselective Reduction: The ketone at the C2 position is then reduced to a methylene (B1212753) group. A crucial aspect of this step is the choice of reducing agent to achieve high stereoselectivity. While the patent for the phenyl analog uses lithium aluminum hydride for a non-chiral reduction google.com, stereoselective reductions of similar systems have been achieved using various reagents and conditions, including sodium borohydride (B1222165) in the presence of acid at low temperatures. google.com

Deprotection: Removal of the N-benzyl protecting group, typically via catalytic hydrogenation, would yield the final product.

The yields for the analogous synthesis of 1-methyl-3-phenylpiperazine were reported to be high for the individual steps. google.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. nih.gov In the context of piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms to control the diastereoselective formation of the ring or the introduction of a substituent.

For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov The synthesis involved the diastereoselective methylation of a 2-oxopiperazine intermediate, which proceeded with a diastereomeric excess (de) of over 90%. A similar strategy could be envisioned for the synthesis of this compound, where the benzyl group is introduced diastereoselectively.

Catalysis also plays a crucial role in modern asymmetric synthesis. Transition metal catalysts, in combination with chiral ligands, can facilitate enantioselective C-H functionalization and cyclization reactions to form chiral piperazine rings. nih.gov

Comparative Analysis of Synthetic Approaches and Yields

Each of the discussed synthetic strategies offers distinct advantages and disadvantages in terms of efficiency, cost, and stereochemical control.

| Synthetic Approach | Key Advantages | Key Disadvantages | Reported Yields (Analogous Compounds) | References |

| From Chiral Precursors | Readily available starting materials with defined stereochemistry. | Can involve multiple steps. | 53% overall yield for a related trisubstituted piperazine. | clockss.org |

| Asymmetric Cyclization | Potentially shorter routes. | Can require specialized catalysts or reagents. | Yields vary depending on the specific methodology. | nih.govresearchgate.net |

| Stereoselective Reductions | Can utilize readily available starting materials. | Stereoselectivity can be challenging to control. | High yields for individual steps in the synthesis of a phenyl analog. | google.comgoogle.com |

| Chiral Auxiliaries & Catalysis | High levels of enantioselectivity are often achievable. | Auxiliaries and catalysts can be expensive. | >90% de for a related methylation. | nih.gov |

Interactive Data Table: Comparison of Synthetic Approaches

Click to view interactive data

| Synthetic Approach | Key Advantages | Key Disadvantages | Reported Yields (Analogous Compounds) | References |

|---|---|---|---|---|

| From Chiral Precursors | Readily available starting materials with defined stereochemistry. | Can involve multiple steps. | 53% overall yield for a related trisubstituted piperazine. | clockss.org |

| Asymmetric Cyclization | Potentially shorter routes. | Can require specialized catalysts or reagents. | Yields vary depending on the specific methodology. | nih.govresearchgate.net |

| Stereoselective Reductions | Can utilize readily available starting materials. | Stereoselectivity can be challenging to control. | High yields for individual steps in the synthesis of a phenyl analog. | google.comgoogle.com |

| Chiral Auxiliaries & Catalysis | High levels of enantioselectivity are often achievable. | Auxiliaries and catalysts can be expensive. | >90% de for a related methylation. | nih.gov |

Optimization of Reaction Conditions for Stereocontrol

Achieving high enantioselectivity in the synthesis of chiral piperazines such as this compound is a significant challenge. The substitution pattern of the piperazine ring often lacks the structural diversity seen in other scaffolds, with most modifications occurring at the nitrogen atoms rather than the carbon backbone. researchgate.netrsc.org The development of methods for the asymmetric synthesis of carbon-substituted piperazines is therefore crucial. rsc.org Key strategies involve asymmetric lithiation, the use of chiral catalysts, and leveraging starting materials from the chiral pool. The optimization of reaction conditions is paramount for maximizing the yield and enantiomeric excess (ee) of the desired (R)-enantiomer.

Several factors have been identified as having a significant impact on the stereochemical outcome of piperazine synthesis. nih.gov In methods involving asymmetric lithiation using reagents like s-BuLi/(-)-sparteine, the choice of the N-substituent and the electrophile are surprisingly critical in determining both yield and enantioselectivity. nih.gov Mechanistic studies have shown that optimizing lithiation times and utilizing strategies like a "diamine switch" can improve enantioselectivity for certain electrophiles. nih.gov

Catalytic asymmetric reactions offer another powerful route. For instance, palladium-catalyzed decarboxylative allylic alkylation using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand has been used to synthesize chiral piperazinones with high yield and enantioselectivity. researchgate.net In such systems, the choice of ligand is crucial; tests with ligands like (S)-t-BuPHOX and (S,S)-ANDEN-Ph Trost showed suboptimal enantioselectivities compared to more specialized ligands. researchgate.net Similarly, highly diastereoselective intramolecular palladium-catalyzed hydroamination has been employed to create trans-2,6-disubstituted piperazines. rsc.org

Starting from optically pure amino acids is another effective strategy. nih.gov This approach converts the amino acids into chiral 1,2-diamines, which can then be used to construct the piperazine ring in a multi-step synthesis that preserves the enantiomeric purity. nih.gov The reduction of 2,5-diketopiperazines, which can be generated from amino acid precursors, is also a classic method for accessing carbon-substituted piperazines. rsc.org

The following table summarizes key research findings on the optimization of reaction conditions for achieving stereocontrol in the synthesis of chiral piperazines, which are applicable principles for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Stereocontrol in Chiral Piperazine Synthesis

| Method | Key Parameters | Effect on Stereocontrol | Source(s) |

|---|---|---|---|

| Asymmetric Lithiation | Ligand (e.g., (-)-sparteine), N-substituent, Electrophile, Lithiation time | The combination of a chiral ligand with s-BuLi directs the deprotonation to one specific prochiral C-H bond. The N-substituent and the nature of the electrophile significantly influence the enantiomeric excess. | nih.gov |

| Pd-Catalyzed Asymmetric Alkylation | Chiral Ligand (e.g., (S)-(CF₃)₃-t-BuPHOX), Metal Precursor (e.g., Pd₂(pmdba)₃), Solvent (e.g., Toluene) | The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity (ee). | researchgate.net |

| Chiral Pool Synthesis | Starting Material (e.g., Optically pure amino acids) | The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final piperazine product, often resulting in high enantiomeric purity. | nih.gov |

| Reduction of Chiral Diketopiperazines | Reducing Agent (e.g., NaBH₄/I₂, LiAlH₄) | The reduction of both amide bonds in a chiral diketopiperazine (derived from amino acids) yields the corresponding chiral piperazine, preserving the original stereocenters. | rsc.orggoogle.com |

Purification and Isolation Methodologies in Chiral Synthesis

Following the stereoselective synthesis of a chiral piperazine, the next critical step is the purification and isolation of the target enantiomer. This process is essential to remove any unreacted starting materials, byproducts, and, most importantly, the undesired enantiomer. The enantiomeric purity of the final product is directly affected by the efficacy of these methods. nih.gov The two primary strategies for separating enantiomers are direct separation by chiral chromatography and resolution via the formation of diastereomeric salts.

Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. rotachrom.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. rotachrom.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed. nih.govrotachrom.com For chiral amines like piperazine derivatives, GC analysis on a Chiraldex G-TA column after trifluoroacetylation is often effective. nih.gov For preparative scale HPLC, cellulose-based CSPs such as Chiralcel OD and Chiralcel OJ have proven effective for resolving racemic piperidine (B6355638) derivatives, a closely related class of compounds. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation.

Classical resolution by crystallization is an alternative, often more scalable, method. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. google.com For basic compounds like piperazines, acidic resolving agents such as tartaric acid or mandelic acid are commonly used. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer. A related approach involves the formation of non-chiral salts, such as the diacetate salt, which can facilitate purification from other impurities by crystallization, although this does not separate the enantiomers from each other. google.com In some multi-step syntheses, purification by recrystallization can be employed at intermediate stages, which can be more practical and economical than chromatography for large-scale production. clockss.org

The following table compares different methodologies for the purification and isolation of chiral piperazines.

Table 2: Comparison of Purification and Isolation Methodologies for Chiral Piperazines

| Methodology | Principle | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) like Chiralcel OD. | Direct separation of enantiomers; applicable to a wide range of compounds; high purity achievable. | High cost of CSP and solvents; can be difficult to scale up for manufacturing. | rotachrom.comnih.gov |

| Chiral GC | Separation based on volatility and interaction with a CSP after derivatization (e.g., with TFA). | High resolution and sensitivity for analytical purposes to determine enantiomeric excess. | Requires volatile derivatives; limited to small-scale and analytical applications. | nih.gov |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Cost-effective for large-scale production; well-established technology. | Success is not guaranteed (depends on crystallization properties); may require significant optimization; introduces extra synthetic steps. | google.com |

| Recrystallization of Intermediates | Purification of a solid intermediate at a step prior to the final product. | Can be very efficient and economical for large quantities; avoids chromatography. | Only applicable if a crystalline solid intermediate is formed; does not separate enantiomers if the intermediate is racemic. | clockss.org |

Stereochemical Aspects and Chirality Control

Methods for Enantiomeric Purity Determination (e.g., HPLC, NMR)

Ensuring the enantiomeric purity of a chiral compound like (R)-3-Benzyl-1-methyl-piperazine is critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose. nih.govheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC): This is a dominant method for determining enantiomeric excess (ee). heraldopenaccess.us The strategy typically involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperazine (B1678402) derivatives, various chiral columns are available. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for determining optical purity. nih.gov This can be achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the (R) and (S) enantiomers. For instance, the reaction of a sample with a chiral reagent can generate diastereomeric complexes that exhibit distinct spectroscopic signatures. nih.gov 1H NMR assays have been successfully used to determine the enantiomeric excess of products from reactions involving chiral piperazines. unl.pt

Table 1: Overview of Methods for Enantiomeric Purity Determination

| Method | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. heraldopenaccess.us | Direct injection onto a suitable CSP column (e.g., polysaccharide-based) to resolve and quantify the (R) and (S) enantiomers based on peak area. |

| Achiral HPLC with Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are separable on a standard achiral column. google.com | Reaction with an enantiopure chiral acid chloride, for example, would form diastereomeric amides with distinct retention times on a C18 column. |

| NMR Spectroscopy with Chiral Reagents | A chiral solvating or derivatizing agent is added to the sample, inducing a chemical shift non-equivalence for specific protons in the enantiomers. nih.gov | Addition of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a lanthanide shift reagent to the NMR sample could allow for the integration of distinct signals corresponding to each enantiomer. |

Conformational Analysis of the this compound Ring System

The piperazine ring, like cyclohexane, typically adopts a chair conformation to minimize torsional and angle strain. nih.govsaskoer.ca For a substituted piperazine such as this compound, there are two principal chair conformers that can interconvert via a ring-flip. The substituents (benzyl at C3 and methyl at N1) can occupy either axial or equatorial positions.

The bulky benzyl (B1604629) group at the C3 position has a strong preference for the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. fiveable.me Similarly, the N1-methyl group will also have a preference for the equatorial position. Therefore, the most stable conformation is expected to be the one where both the C3-benzyl and N1-methyl groups are in equatorial positions.

While the chair conformation is thermodynamically favored, other conformations like the twist-boat are possible intermediates in the ring-flipping process or can be stabilized in certain environments, such as upon metal chelation. nih.govrsc.org

Table 2: Conformational Isomers of this compound

| Conformer | C3-Benzyl Position | N1-Methyl Position | Relative Stability | Key Interactions |

|---|---|---|---|---|

| Chair 1 (di-equatorial) | Equatorial | Equatorial | Most Stable | Minimized steric strain. |

| Chair 2 (di-axial) | Axial | Axial | Least Stable | Significant 1,3-diaxial steric strain between both substituents and axial hydrogens. |

| Chair 3 (axial/equatorial) | Axial | Equatorial | Less Stable | Steric strain from the axial benzyl group. |

| Chair 4 (equatorial/axial) | Equatorial | Axial | Less Stable | Steric strain from the axial methyl group. |

Influence of Chiral Center on Molecular Conformation and Reactivity

The presence of the chiral center at C3 is the fundamental factor governing the molecule's conformation. The (R)-configuration fixes the benzyl group's relative orientation, which in turn dictates that the most stable conformer will have this bulky group in an equatorial position. This creates a well-defined and asymmetric three-dimensional space around the molecule.

This fixed molecular landscape directly influences reactivity. Any chemical transformation at another position on the ring, such as alkylation at the N4 position, will be affected by the steric hindrance imposed by the C3-benzyl group. The chiral center makes the two faces of the piperazine ring diastereotopic. Reagents will approach preferentially from the less sterically hindered face, leading to diastereoselectivity in reactions. The introduction of a chiral center into a piperidine (B6355638) ring, a closely related structure, is known to have a significant influence on the biological activities of molecules, highlighting the importance of stereochemistry for molecular recognition and reactivity. researchgate.net

Diastereoselective Alkylation Strategies in Piperazine Derivatives

Diastereoselective alkylation is a key strategy for elaborating on a pre-existing chiral scaffold. In the context of piperazine derivatives, this often involves the alkylation of a secondary amine in the presence of a resident stereocenter. For a precursor like (R)-3-benzylpiperazine, alkylation at the N4-position would be a substrate-controlled diastereoselective process.

The resident C3-benzyl group, preferentially occupying the equatorial position in the dominant chair conformer, acts as a steric directing group. An incoming electrophile (e.g., an alkyl halide) for the N4-alkylation will preferentially approach from the less hindered equatorial direction to avoid steric clash with the C3-substituent and the ring itself. This results in the formation of one diastereomer in excess. The efficiency of such diastereoselective reactions is a cornerstone of synthesizing complex chiral molecules with multiple stereocenters. rsc.org Strategies like palladium-catalyzed reactions have been shown to be highly diastereoselective in the synthesis of substituted piperazines. rsc.org

Chemical Transformations and Derivatization

N-Alkylation and Acylation Reactions of the Piperazine (B1678402) Moiety

The presence of a secondary amine at the N4 position makes it a prime site for nucleophilic reactions. This nitrogen can be readily functionalized through alkylation and acylation reactions. nih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto the N4 nitrogen. It typically proceeds by reacting (R)-3-benzyl-1-methyl-piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions.

N-Acylation: The N4 nitrogen can also be acylated to form amides. This is commonly achieved by treating the parent compound with acyl chlorides or acid anhydrides. nih.gov Alternatively, carboxylic acids can be coupled with the amine using standard coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides (e.g., DCC, EDCI). nih.govrsc.org These reactions are fundamental in medicinal chemistry for modifying the polarity, bioavailability, and receptor-binding properties of the parent molecule. nih.gov

Table 1: Representative N-Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Ethyl iodide | (R)-3-Benzyl-4-ethyl-1-methyl-piperazine |

| N-Acylation | Acetyl chloride | 1-((R)-4-Benzyl-2-methyl-piperazin-1-yl)ethan-1-one |

| Reductive Amination | Acetone, NaBH(OAc)₃ | (R)-3-Benzyl-4-isopropyl-1-methyl-piperazine |

| Michael Addition | Acrylonitrile | 3-((R)-4-Benzyl-2-methyl-piperazin-1-yl)propanenitrile |

Transformations of the Benzyl (B1604629) Substituent

The benzyl group attached to the chiral carbon at position 3 is another key site for chemical modification.

Hydrogenolysis: One of the most common transformations is the removal of the benzyl group via catalytic hydrogenolysis. orgsyn.org This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The cleavage of the carbon-nitrogen bond yields (R)-3-methyl-1-methyl-piperazine, making the benzyl group an effective protecting group for the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org The efficiency of this debenzylation can be influenced by substituents on the aromatic ring. researchgate.net

Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These modifications allow for the introduction of various functional groups onto the aromatic ring, which can significantly alter the electronic and steric properties of the molecule. The conditions for these reactions must be carefully chosen to avoid side reactions with the piperazine moiety.

Table 2: Key Transformations of the Benzyl Group

| Transformation | Reagent/Catalyst | Product Example |

|---|---|---|

| Debenzylation | H₂, Pd/C | (R)-1,3-Dimethylpiperazine |

| Aromatic Nitration | HNO₃, H₂SO₄ | (R)-1-Methyl-3-(4-nitrobenzyl)piperazine |

| Aromatic Bromination | Br₂, FeBr₃ | (R)-3-(4-Bromobenzyl)-1-methylpiperazine |

Functionalization of the Piperazine Ring System at Unsubstituted Carbons

While reactions at the nitrogen atoms are common, the direct functionalization of the carbon atoms of the piperazine ring is a more advanced and challenging strategy. encyclopedia.pub Traditional methods often require lengthy synthetic sequences. However, recent advances in C-H functionalization provide new pathways to introduce substituents directly onto the piperazine backbone. encyclopedia.pub These methods can involve transition-metal-catalyzed reactions that activate a C-H bond, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond. This approach is highly valuable for creating novel piperazine analogues with precisely controlled substitution patterns that would be difficult to access otherwise. encyclopedia.pub

Synthesis of Related Chiral Benzylpiperazine Analogues

The synthesis of analogues of this compound is of great interest for exploring structure-activity relationships. researchgate.net This can be achieved by modifying the existing scaffold or by de novo synthesis starting from different chiral precursors.

One common approach involves the use of the parent compound as a scaffold, applying the transformations described in the sections above. For instance, a variety of N-substituted analogues can be prepared via alkylation or acylation of the N4-amine. nih.gov

Alternatively, new chiral analogues can be synthesized from scratch. For example, starting with a different chiral amino acid or a chiral epoxide can lead to piperazine rings with different substituents at various positions while maintaining chirality. The synthesis of N,N-disubstituted piperazines often involves multi-step sequences to control the substitution pattern. researchgate.net

Table 3: Examples of Chiral Benzylpiperazine Analogues

| Analogue Name | Structural Modification |

|---|---|

| (R)-1-Ethyl-3-benzylpiperazine | Variation of the N1-substituent |

| (R)-1-Methyl-3-(4-fluorobenzyl)piperazine | Substitution on the benzyl ring |

| (S)-3-Benzyl-1-methyl-piperazine | Enantiomer of the parent compound |

| (R)-1,2-Dimethyl-4-benzylpiperazine | Additional substituent on the piperazine ring |

Formation of Quaternary Piperazinium Salts

The tertiary amine at the N1 position of this compound can be readily converted into a quaternary piperazinium salt. ontosight.ai This transformation is typically achieved by reacting the compound with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) center. ontosight.ai The resulting salt will have a counter-ion, such as iodide, bromide, or chloride. ontosight.ai The formation of quaternary salts significantly increases the polarity and water solubility of the molecule.

Table 4: Quaternization Reaction

| Reactant | Alkylating Agent | Product Name |

|---|---|---|

| This compound | Methyl Iodide | (R)-3-Benzyl-1,1-dimethyl-piperazin-1-ium iodide |

| This compound | Ethyl Bromide | (R)-3-Benzyl-1-ethyl-1-methyl-piperazin-1-ium bromide |

Applications in Organic Synthesis and Ligand Design

(R)-3-Benzyl-1-methyl-piperazine as a Chiral Building Block

This compound is a valuable chiral building block in asymmetric synthesis. The stereocenter at the C3 position of the piperazine (B1678402) ring, defined by the (R)-configuration of the benzyl (B1604629) group, introduces chirality, which is fundamental for the synthesis of enantiomerically pure compounds. Chiral piperazines are sought-after scaffolds because their rigid, chair-like conformation allows for predictable spatial arrangement of substituents, influencing the stereochemical outcome of reactions.

The introduction of a methyl group onto the piperazine ring, as seen in this compound, creates a chiral center, enabling the generation and separation of stereoisomers. nih.gov This chirality is crucial for developing selective therapeutic agents, as different enantiomers of a drug can exhibit vastly different pharmacological activities. nih.gov For instance, studies on related chiral methyl-substituted piperazines have shown that the stereochemistry at the C2 or C3 position can have significant effects on biological activity and receptor selectivity. nih.gov Specifically, the addition of a methyl group at the C3 position has been noted to greatly reduce activity at certain nicotinic acetylcholine (B1216132) receptors, highlighting the critical role of the substituent's position in fine-tuning molecular interactions. nih.gov

The benzyl group serves a dual purpose: it contributes to the steric bulk and can also function as a protecting group that is readily removable by hydrogenolysis, allowing for further functionalization at the nitrogen atom.

Role in the Synthesis of Complex Organic Molecules

The this compound scaffold is a key intermediate in the construction of more complex organic molecules, particularly those with potential therapeutic applications. Benzylpiperazine derivatives are integral to the development of ligands for various central nervous system receptors, most notably sigma (σ) receptors. nih.govnih.gov

The synthesis of these complex molecules often involves standard organic transformations performed on the piperazine core. These methods can include:

N-Alkylation/N-Arylation: The secondary amine in the piperazine ring can be functionalized with various alkyl or aryl groups to explore structure-activity relationships.

Amide Bond Formation: The piperazine nitrogen can react with carboxylic acids or their derivatives to form amides, linking the chiral piperazine unit to other molecular fragments. nih.gov For example, in the synthesis of certain σ1 receptor ligands, a piperazine intermediate is reacted with an activated carboxylic acid. nih.gov

Reductive Amination: This reaction can be used to introduce substituents onto the piperazine nitrogen.

Research has focused on synthesizing series of benzylpiperazine derivatives to create potent and selective σ1 receptor antagonists for treating pain. nih.gov In these syntheses, the benzylpiperazine moiety often serves as a key hydrophobic region that contributes to receptor binding. nih.gov

| Synthetic Step | Description | Relevance to Piperazine Derivatives |

| Amide Coupling | Formation of an amide bond between a piperazine and a carboxylic acid, often activated by a coupling agent like 1,1'-Carbonyldiimidazole (B1668759) (CDI). | Used to link the piperazine core to other functional groups to build complex target molecules. nih.gov |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom of the piperazine ring, typically using an alkyl halide and a base. | A common method to modify the structure of benzylpiperazine derivatives to optimize biological activity. nih.gov |

| Deprotection | Removal of a protecting group, such as a benzyl group (via hydrogenolysis) or a Boc group (via acid treatment). | Allows for selective functionalization of one nitrogen atom in the piperazine ring. researchgate.net |

| Reduction of Amides | Conversion of an amide functional group to an amine using a reducing agent like Lithium Aluminium Hydride (LiAlH₄). | Used to convert piperazinone intermediates into the corresponding piperazines. researchgate.net |

Design of Chiral Ligands for Asymmetric Transformations

The chiral nature of this compound makes it an attractive candidate for the design of chiral ligands used in asymmetric catalysis. Chiral ligands are essential for controlling the stereochemistry of metal-catalyzed reactions, enabling the synthesis of a single enantiomer of a product. chemrxiv.orgbeilstein-journals.org Amine-based ligands, such as those derived from piperazine, are particularly valuable because they are often stable in air and moisture. chemrxiv.org

The two nitrogen atoms of the piperazine ring can chelate to a metal center, forming a stable complex. The stereocenter at C3, with its bulky benzyl group, creates a well-defined chiral environment around the metal. This chiral pocket can influence the orientation of substrates as they approach the catalytic center, thereby directing the reaction to favor the formation of one enantiomer over the other.

While direct examples using this compound as a ligand are not prevalent in the reviewed literature, the principles are well-established with similar chiral diamine ligands. chemrxiv.org These ligands have proven effective in a variety of asymmetric transformations.

| Asymmetric Reaction | Catalyst System | Typical Outcome |

| Henry Reaction (Nitroaldol) | Copper(II) complexes with chiral imidazolidinone-based ligands. | High enantioselectivity (up to 97% ee), with the ligand's configuration determining the product's stereochemistry. beilstein-journals.org |

| Aldol Reaction | Proline-type organocatalysts. | Good enantioselectivity (up to 91% ee). beilstein-journals.org |

| Addition Reactions in Water | Chiral diamine ligands derived from untethering sparteine. | Excellent yields and enantiomeric ratios under various catalytic conditions (organocatalysis, Cu, Pd). chemrxiv.org |

The design principles from these studies suggest that ligands based on the this compound scaffold could be effective in similar asymmetric reactions, offering a tunable and stereochemically defined platform for catalysis.

Structure-Affinity Relationship Studies of Piperazine Derivatives in Molecular Recognition

Structure-affinity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. Piperazine derivatives have been the subject of extensive SAR studies, particularly for their interactions with sigma receptors and equilibrative nucleoside transporters (ENTs). nih.govpolyu.edu.hk These studies systematically modify the structure of the piperazine ligand and measure the resulting change in binding affinity.

Key findings from SAR studies on related N-benzylpiperazine derivatives include:

Importance of the Benzyl Group: The N-benzyl moiety is often a critical component for high-affinity binding at various receptors. nih.govnih.gov

Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring can dramatically influence both affinity and selectivity. For example, a 4-methoxy group on the benzyl ring is often favorable for high affinity at σ1 receptors. nih.gov

Piperazine Ring Substitution: The introduction of substituents on the piperazine ring itself, such as the methyl group in this compound, can significantly impact receptor interaction. Studies on related compounds have shown that introducing a methyl group at the C3 position can reduce binding affinity for certain receptors, demonstrating the steric sensitivity of the binding pocket. nih.gov

Nature of the Second Nitrogen Substituent: The group attached to the other piperazine nitrogen (N4) is a key determinant of affinity and selectivity. nih.gov

The table below summarizes findings from SAR studies on various piperazine derivatives, illustrating the principles of molecular recognition.

| Compound Class | Target | Key Structural Feature | Impact on Affinity/Selectivity |

| N-(Benzofuran-2-ylmethyl)-N'-benzylpiperazines | Sigma-1 (σ₁) Receptor | 4'-methoxy or 4'-(2''-fluoroethoxy) on the benzyl group. | Resulted in highly potent and selective σ₁ ligands (Ki = 2.6-2.7 nM). nih.gov |

| Benzylpiperazinyl Derivatives | Sigma-1 (σ₁) Receptor | Hydrophobic cyclohexyl or phenyl groups linked by a three-carbon chain to the piperazine. | An excellent combination for optimal σ₁ receptor binding profiles. nih.gov |

| Phenylpiperazinium Compounds | Nicotinic Acetylcholine Receptors (nAChRs) | Methyl group at the C3 position of the piperazine ring. | Greatly reduced activity at α9/α10 nAChRs. nih.gov |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Halogen substitution on the fluorophenyl moiety next to the piperazine ring. | Essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk |

These studies underscore how the specific three-dimensional structure of this compound, defined by its stereochemistry and substitution pattern, is a critical determinant of its function in molecular recognition and its potential as a scaffold for designing targeted therapeutic agents.

Computational and Theoretical Studies

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of (R)-3-Benzyl-1-methyl-piperazine focuses on understanding its preferred three-dimensional shapes, or conformations. The piperazine (B1678402) ring, a central feature of the molecule, typically adopts a stable chair conformation to minimize steric strain. In this arrangement, the substituents on the nitrogen and carbon atoms can be positioned in either axial or equatorial positions.

Table 1: Predicted Conformational Preferences for this compound

| Feature | Predicted Conformation | Rationale |

| Piperazine Ring | Chair Conformation | Minimization of torsional and steric strain. |

| C3-Benzyl Group | Equatorial Position | Avoidance of steric clashes with other ring atoms. |

| N1-Methyl Group | Equatorial Position | Avoidance of 1,3-diaxial strain. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to investigate the electronic properties of this compound. epstem.netaun.edu.eg These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. epstem.netresearchgate.net For piperazine derivatives, the HOMO is often localized on the electron-rich regions, such as the nitrogen atoms and the benzyl (B1604629) ring, while the LUMO is typically distributed over the aromatic system.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential is expected to be localized around the two nitrogen atoms, indicating their role as likely sites for electrophilic attack or hydrogen bonding. muni.czresearchgate.net

Table 2: Representative Theoretical Electronic Properties for a Benzylpiperazine Scaffold

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.0 to 2.5 Debye |

Note: These values are illustrative and based on DFT calculations for structurally similar molecules. epstem.netsphinxsai.com

Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict how a molecule like this compound might bind to the active site of a biological target, such as a receptor or enzyme. Docking studies on various benzylpiperazine derivatives have revealed common interaction patterns that are likely relevant for this compound. nih.govunisi.it

In a hypothetical binding scenario, the protonated piperazine nitrogen can form strong electrostatic interactions or hydrogen bonds with anionic residues, such as aspartic acid or glutamic acid, in a receptor's binding pocket. researchgate.netmdpi.com The benzyl group often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com The specific (R)-stereochemistry at the C3 position dictates a precise spatial orientation of the benzyl group, which can lead to selective binding to a specific target over other molecules.

These studies are crucial in drug discovery for generating hypotheses about a compound's mechanism of action and for guiding the design of new derivatives with improved potency and selectivity. researchgate.net For instance, docking of similar compounds into the active site of acetylcholinesterase has shown the arylpiperazine fragment fitting into the peripheral binding site. researchgate.net

Table 3: Hypothetical Binding Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Protonated Piperazine Nitrogen | Hydrogen Bonding / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Benzyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Methyl Group | Hydrophobic Interaction | Leucine (Leu), Valine (Val), Alanine (Ala) |

Prediction of Reactivity and Selectivity in Chemical Reactions

Theoretical models can also predict the chemical reactivity and selectivity of this compound. The electronic properties calculated via quantum chemistry are central to these predictions.

The MEP map identifies the nitrogen atoms as the most nucleophilic centers, making them the primary sites for reactions with electrophiles, such as alkylation or acylation. muni.cz The relative nucleophilicity of the N1 and N4 nitrogens can be influenced by steric hindrance from the adjacent benzyl and methyl groups.

Advanced Spectroscopic Characterization for Structural Elucidation Within a Synthetic Context

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers critical insights into the functional groups and the nature of chemical bonds present in (R)-3-Benzyl-1-methyl-piperazine.

FT-IR Spectroscopy analysis reveals characteristic absorption bands that correspond to the molecule's distinct structural components. The aromatic C-H stretching vibrations of the benzyl (B1604629) group are expected in the 3100-3000 cm⁻¹ region, with associated aromatic C=C stretching appearing between 1600-1450 cm⁻¹. The aliphatic C-H bonds within the piperazine (B1678402) ring and on the methyl substituent give rise to stretching vibrations in the 2950-2800 cm⁻¹ range. A key diagnostic feature is the C-N stretching of the tertiary amines in the piperazine ring, which typically absorbs in the 1250-1020 cm⁻¹ region.

FT-Raman Spectroscopy serves as a complementary technique to FT-IR, particularly for analyzing non-polar bonds. A strong signal for the aromatic C=C stretch is anticipated. The various C-C and C-N stretching and deformation modes of the piperazine ring are also Raman active, contributing to a complete vibrational profile of the molecule.

Table 1: Characteristic Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2800 |

| Aromatic C=C | Stretching | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the precise structural and stereochemical elucidation of this compound in solution. Both ¹H and ¹³C NMR provide exhaustive data on the chemical environment of each atom.

¹H NMR Spectroscopy confirms the presence and connectivity of all protons. The five aromatic protons of the benzyl group typically appear as a multiplet around δ 7.2-7.3 ppm. The benzylic protons (Ar-CH₂) are diastereotopic due to the adjacent chiral center and are expected to appear as a multiplet. The protons of the piperazine ring produce complex signals in the aliphatic region (approximately δ 1.7-3.0 ppm). A distinct singlet for the N-methyl group protons is observed around δ 2.2-2.3 ppm. The coupling constants between the piperazine ring protons are vital for determining the ring's conformation and the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy provides a signal for each unique carbon atom. The carbons of the aromatic ring resonate in the δ 126-139 ppm range. The benzylic carbon signal appears near δ 40 ppm. Carbons within the piperazine ring are found in the δ 50-60 ppm region, while the N-methyl carbon gives a signal at approximately δ 46 ppm.

Table 2: Representative NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | ~7.2-7.3 (m) | ~126.1, 128.3, 129.2 |

| Aromatic C (quaternary) | - | ~139.3 |

| Piperazine CH (C3) | ~2.8 (m) | ~59.6 |

| Piperazine CH₂ (C2, C5, C6) | ~1.7-3.0 (m) | ~50.4, 55.7, 56.1 |

| Benzylic CH₂ | ~2.9 (m) | ~40.2 |

| N-CH₃ | ~2.2-2.3 (s) | ~46.1 |

(s = singlet, m = multiplet). Data is representative and can vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is utilized to determine the precise molecular weight and to deduce structural details from fragmentation patterns.

Molecular Weight Determination: The calculated molecular weight of this compound is 190.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₂H₁₈N₂, with high accuracy. The molecular ion peak (M⁺) is observed at an m/z of 190 in techniques like electron ionization (EI) or as the protonated molecule [M+H]⁺ at m/z 191 in electrospray ionization (ESI).

Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. A ubiquitous and often base peak fragment is the tropylium (B1234903) ion at m/z 91, formed by the stable benzyl cation. Another significant fragmentation pathway is the cleavage of the piperazine ring, which can lead to a characteristic fragment ion at m/z 99, corresponding to the piperazine ring after the loss of the benzyl group.

Table 3: Key Mass Spectrometry Data for this compound

| Analysis Type | Expected Result |

|---|---|

| Molecular Weight (Nominal) | 190 g/mol |

| Molecular Ion (EI) | m/z 190 |

| Protonated Molecule (ESI) | m/z 191 |

| Primary Fragment Ion (Benzyl) | m/z 91 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of the absolute configuration and the three-dimensional solid-state structure of this compound. This powerful method yields precise measurements of bond lengths, bond angles, and torsion angles.

For a chiral molecule, X-ray analysis can unequivocally establish the (R) configuration at the C3 stereocenter. This is typically achieved by forming a crystalline salt with a chiral acid of known absolute configuration, such as tartaric acid, and analyzing the resulting diastereomer. The crystallographic data would also reveal the molecule's conformation in the solid state. The piperazine ring is expected to adopt a stable chair conformation, with the bulky benzyl group and the methyl group preferentially occupying equatorial positions to minimize steric strain.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Pathways

A primary objective for future research is the creation of more efficient and scalable methods for producing enantiomerically pure (R)-3-benzyl-1-methyl-piperazine. Current syntheses can be lengthy; therefore, developing novel catalytic asymmetric routes is a key goal. rsc.org This includes the exploration of iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors, a method that has shown promise for generating a variety of chiral piperazines with high enantioselectivity. acs.org Another promising strategy is the asymmetric lithiation of N-Boc piperazines, which allows for direct and stereoselective functionalization of the piperazine (B1678402) ring. acs.org

Furthermore, biocatalysis presents a green and highly selective alternative. chiralpedia.com The use of engineered enzymes, such as transaminases or dehydrogenases, could enable the direct production of the chiral piperazine core from simple precursors under mild conditions. The ultimate goal is to establish a concise, high-yielding, and atom-economical synthesis that avoids complex purification steps and makes this important chiral auxiliary more accessible for both academic and industrial research.

Expanding the Scope of Derivatization Reactions and Library Synthesis

The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in blockbuster drugs. rsc.orgnih.gov However, the structural diversity of currently available piperazine-based compounds is limited, with most substitutions occurring at the nitrogen atoms. rsc.orgrsc.orgnih.gov A significant future direction is to expand the toolbox of derivatization reactions beyond simple N-alkylation or N-acylation. mdpi.com This includes developing methods for the direct C-H functionalization of the piperazine ring, which would open up new vectors for structural modification. mdpi.com

A major focus will be the application of these new methods to the solid-phase synthesis of large and diverse compound libraries. nih.gov By generating libraries based on the this compound scaffold, researchers can rapidly screen for new therapeutic agents or molecules with novel material properties. Combining diverse building blocks with the chiral piperazine core using automated synthesis will accelerate the discovery of new lead compounds. nih.gov

Advanced Computational Studies on Reaction Mechanisms and Stereoselectivity

To move beyond empirical observations and enable rational design, advanced computational studies are essential. Future research will increasingly use tools like Density Functional Theory (DFT) and molecular dynamics simulations to build detailed models of reactions involving this compound. nih.gov Such studies can elucidate the precise transition state structures and non-covalent interactions that govern stereoselectivity.

These computational models will be crucial for understanding the unexpected roles that reagents or distal substituents can play in influencing the enantioselectivity of a reaction. acs.org By accurately predicting how modifications to the chiral auxiliary or the reactants will affect the stereochemical outcome, these in-silico studies will guide the design of new, more effective chiral auxiliaries and catalysts. nih.gov This predictive capability will minimize the need for extensive experimental screening and accelerate the development of new asymmetric transformations.

Exploration of Applications in Emerging Areas of Chiral Catalysis

A pivotal and largely unexplored frontier is the transition of this compound from a stoichiometric chiral auxiliary to a component of a truly catalytic system. chiralpedia.com This involves incorporating the chiral piperazine moiety into a larger molecular framework to act as a chiral ligand for a metal catalyst or as the core of a metal-free organocatalyst. chiralpedia.comthieme-connect.com

The application of such novel catalysts in emerging fields of synthesis is a particularly exciting prospect. For instance, developing versions of this scaffold for use in asymmetric photoredox or electrocatalytic reactions would represent a significant advance, enabling enantioselective transformations under exceptionally mild and sustainable conditions. The development of palladium-catalyzed reactions, such as carboamination, already provides a template for how chiral piperazines can be used in complex, metal-mediated bond formations. thieme-connect.com Successfully applying this compound in these modern catalytic contexts would dramatically broaden its impact on chemical synthesis.

Q & A

Q. What are the key synthetic strategies for enantioselective synthesis of (R)-3-Benzyl-1-methyl-piperazine?

- Methodological Answer : Enantioselective synthesis often employs transition-metal catalysis. For example, iridium-catalyzed amination (as demonstrated in the synthesis of benzyl piperazine derivatives) can achieve high regio- and stereoselectivity . Key steps include:

- Reaction Conditions : Use of DMF at 50°C and chiral ligands to control stereochemistry.

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) yields pure enantiomers.

- Characterization : TLC, ¹H/¹³C NMR, and HRMS confirm structure and purity. For enantiomeric excess (ee), chiral SFC analysis is critical .

Table 1 : Example Reaction Parameters from Analogous Piperazine Syntheses

| Parameter | Value/Technique | Reference |

|---|---|---|

| Catalyst | Iridium with chiral ligands | |

| Solvent | DMF | |

| Purification | Flash chromatography (SiO₂) | |

| ee Determination | Supercritical Fluid Chromatography |

Q. How is the enantiopurity of this compound validated in academic research?

- Methodological Answer : Enantiopurity is assessed via:

- Chiral Chromatography : SFC or HPLC with chiral stationary phases (e.g., Chiralpak® columns) .

- Optical Rotation : Measured using polarimetry ([α]D values) and compared to literature data .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ or similar reagents induce splitting of peaks for enantiomers.

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening focuses on receptor binding and cytotoxicity:

- Receptor Binding Assays : Radioligand displacement studies (e.g., CCR5 or serotonin receptors) using tritiated ligands .

- Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Docking Studies : Preliminary molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like HIV-1 CCR5 .

Advanced Research Questions

Q. What challenges arise in achieving >95% enantiomeric excess (ee) during synthesis, and how are they addressed?

- Methodological Answer : Challenges include ligand selection, solvent effects, and reaction kinetics. Solutions involve:

- Ligand Optimization : Screening chiral phosphine or bisoxazoline ligands to enhance stereocontrol .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve catalyst stability and selectivity .

- Kinetic Resolution : Use of enzymatic catalysts (e.g., lipases) for dynamic kinetic resolution of racemic mixtures .

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodological Answer : Advanced computational strategies include:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study ligand-receptor binding stability (e.g., CCR5) .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models to map reaction pathways in enzymatic environments .

- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies are used to resolve conflicting biological data in studies of this compound?

- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across assays) are addressed via:

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations).

- Off-Target Screening : Pan-assay interference compounds (PAINS) filters rule out false positives .

- Structural Confirmation : X-ray crystallography (CCDC-1990392 protocol) validates ligand binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.